Cas no 1639-43-6 (Androstenediol 3-acetate)
Androstenediol 3-acetate Chemical and Physical Properties
Names and Identifiers
-
- Androstenediol 3-acetate
- [(3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
- Androst-5-ene-3,17-diol,3-acetate, (3b,17b)-
- ANDROSTENEDIOL-3-ACETATE
- BB_NC-0099
- EINECS 216-681-4
- 3-Acetate
- ANDROSTENDIOL 3-ACETATE
- 17-Hydroxyandrost-5-en-3-yl acetate
- Androst-5-ene-3β,17β-diol 3-acetate
- 5-ANDROSTEN-3-BETA, 17-BETA-DIOL 3-ACETATE
- Androst-5-ene-3beta,17beta-diol, 3-acetate
- 17beta-hydroxyandrost-5-ene-3beta-yl acetate
- Androst-5-ene-3,17-diol, 3-acetate, (3beta,17beta)-
- Androst-5-ene-3,17-diol, 3-acetate, (3.beta.,17.beta.)-
- Androst-5-ene-3,17-diol, 3-acetate, (3beta,17beta)-; Androst-5-ene-3beta,17beta-diol, 3-acetate (6CI,7CI,8CI); 3beta-Acetoxyandrost-5-en-17beta-ol; Androstenediol 3-acetate; EM 1304; NSC 83276
- (1S,3aS,3bR,7S,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate
- DTXSID201043156
- Q27276091
- Androstenediol 3-Acetate (1mg/ml in Acetonitrile)
- NSC83276
- NSC-83276
- Androst-5-ene-3.beta., 3-acetate
- ANDROSTENEDIOL 3-ACETATE, (-)-
- SCHEMBL606997
- AKOS015955547
- 1639-43-6
- UNII-D4E4G12S6G
- Androst-5-ene-3, 3-acetate, (3.beta.,17.beta.)-
- NSC 83276
- EM-1304
- NS00048511
- (3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate
- Acetic acid (3S,8R,10R,13S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl ester
- D4E4G12S6G
- Androst-5-ene-3beta,17beta-diol 3-acetate
- ANDROSTENEDIOL 3-ACETATE [MI]
- PD162718
-
- MDL: MFCD00051133
- Inchi: 1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1
- InChI Key: OQHMNEGOKQMOFM-BPSSIEEOSA-N
- SMILES: O[C@H]1CC[C@H]2[C@@H]3CC=C4C[C@H](CC[C@]4(C)[C@H]3CC[C@@]21C)OC(C)=O
Computed Properties
- Exact Mass: 332.23500
- Monoisotopic Mass: 332.23514488g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 567
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.1±0.1 g/cm3
- Melting Point: 147-148°
- Boiling Point: 436.8±45.0 °C at 760 mmHg
- Flash Point: 170.3±21.5 °C
- PSA: 46.53000
- LogP: 4.24180
- Vapor Pressure: 0.0±2.4 mmHg at 25°C
Androstenediol 3-acetate Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Androstenediol 3-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80570-5mg |
Androstenediol-3-acetate |
1639-43-6 | 98.0% | 5mg |
¥150 | 2021-05-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A29910-5mg |
Androstenediol 3-acetate |
1639-43-6 | ,HPLC≥98% | 5mg |
¥240.0 | 2023-09-09 | |
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80570-20mg |
Androstenediol-3-acetate |
1639-43-6 | 98.0% | 20mg |
¥300 | 2023-09-19 | |
| Cooke Chemical | M9361934-5mg |
Androstenediol-3-acetate |
1639-43-6 | 98% | 5mg |
RMB 108.00 | 2025-02-21 |
Androstenediol 3-acetate Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on Androstenediol 3-acetate
Androstenediol 3-acetate (CAS No. 1639-43-6): A Comprehensive Overview
Androstenediol 3-acetate, chemically identified by the CAS number 1639-43-6, is a significant compound in the field of biochemistry and pharmacology. This compound, belonging to the class of androgens, has garnered considerable attention due to its potential biological activities and applications in research and therapeutic development. The structure of Androstenediol 3-acetate consists of a steroidal backbone with an acetylated hydroxyl group at the 3-position, which contributes to its unique pharmacokinetic properties.
The synthesis and characterization of Androstenediol 3-acetate have been extensively studied, with methodologies focusing on achieving high purity and yield. Advanced techniques such as chromatography and spectroscopy play pivotal roles in confirming the structural integrity of this compound. Recent advancements in synthetic chemistry have enabled more efficient production methods, making Androstenediol 3-acetate more accessible for both academic research and industrial applications.
In the realm of biological activity, Androstenediol 3-acetate has been investigated for its potential role in hormone replacement therapy and as a precursor in the biosynthesis of more complex androgens. Studies have highlighted its ability to interact with various steroid receptors, suggesting possible applications in managing hormonal imbalances. The compound's metabolism and excretion pathways are also areas of active research, providing insights into its therapeutic window and potential side effects.
The pharmacological profile of Androstenediol 3-acetate has been a subject of numerous clinical trials and preclinical studies. These investigations have explored its effects on muscle mass, bone density, and cognitive function, particularly in aging populations. The results from these studies suggest that Androstenediol 3-acetate may offer benefits in mitigating age-related decline, although further research is needed to fully understand its mechanisms of action.
The chemical stability and formulation of Androstenediol 3-acetate are critical factors in determining its efficacy and safety. Researchers have developed novel delivery systems, such as liposomes and nanoparticles, to enhance the bioavailability of this compound. These advancements aim to improve therapeutic outcomes while minimizing potential adverse effects. The integration of computational modeling into drug development has also accelerated the understanding of how Androstenediol 3-acetate interacts with biological targets.
The regulatory landscape for compounds like Androstenediol 3-acetate is continually evolving, with agencies such as the FDA and EMA providing guidelines for safe usage. Compliance with these regulations ensures that researchers and clinicians can utilize this compound responsibly. Additionally, ethical considerations in human trials are paramount, emphasizing the importance of informed consent and long-term monitoring.
The future directions for research on Androstenediol 3-acetate include exploring its role in treating neurological disorders and enhancing athletic performance. Emerging evidence suggests that this compound may modulate neurotransmitter pathways, offering potential benefits in conditions such as Alzheimer's disease. Furthermore, its anabolic properties make it a candidate for developing treatments that promote muscle growth without the side effects associated with synthetic steroids.
In conclusion, represents a fascinating area of study with significant implications for medicine and biotechnology. Its unique chemical properties, coupled with promising biological activities, position it as a valuable tool for both research and therapeutic applications. As our understanding of this compound continues to grow, so too will its potential contributions to improving human health.
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